1-Octadecanesulfonic acid, sodium salt
Overview
Description
1-Octadecanesulfonic acid, sodium salt, also known as Sodium 1-octadecanesulfonate or Sodium stearylsulfonate, is a compound with the molecular formula C18H37NaO3S . It has a molecular weight of 356.5 g/mol . This compound is often used in laboratory settings .
Molecular Structure Analysis
The IUPAC name for this compound is sodium;octadecane-1-sulfonate . The InChI key is KBAFDSIZQYCDPK-UHFFFAOYSA-M . The canonical SMILES representation is CCCCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] .
Physical And Chemical Properties Analysis
1-Octadecanesulfonic acid, sodium salt is an off-white solid . It is soluble in water . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .
Scientific Research Applications
Sodium 1-octadecanesulfonate, known by various names such as Sodium stearylsulfonate or 1-Octadecanesulfonic acid, sodium salt, is a compound with the molecular formula
C18H37NaO3S C_{18}H_{37}NaO_{3}S C18H37NaO3S
and a molecular weight of 356.54 . It is a surfactant with a wide range of applications in scientific research due to its properties as an anionic surfactant. Below is a comprehensive analysis of its unique applications across different fields of research:Materials Science: Polymer/Macromolecule Reagents
In materials science, Sodium 1-octadecanesulfonate is used as a reagent in the synthesis of polymers and macromolecules. Its surfactant properties help in the formation of micelles, which can act as reaction sites for polymerization processes . This application is crucial in creating various polymer-based materials with specific characteristics.
Surfactant Research: Anionic Surfactants
As an anionic surfactant, it is extensively studied for its interaction with other molecules and ions in solution. Researchers explore its potential in creating stable emulsions, which is vital in formulations for pharmaceuticals, cosmetics, and food products .
Analytical Chemistry: Chromatography
Sodium 1-octadecanesulfonate serves as an ion-pairing agent in chromatography, particularly in reverse-phase chromatographic columns. It helps in the separation of compounds based on their charge, size, and hydrophobicity, making it an essential tool in analytical chemistry for purifying and analyzing various substances .
Biochemistry: Protein and Enzyme Studies
In biochemistry, it is utilized in the study of proteins and enzymes. It can denature proteins, allowing researchers to study the structure and function of proteins in a controlled environment. This application is significant in understanding disease mechanisms and developing therapeutic interventions .
Environmental Science: Soil and Water Remediation
Sodium 1-octadecanesulfonate is investigated for its use in soil and water remediation. Its ability to bind to contaminants and enhance their solubility makes it a candidate for treating polluted environments and promoting the breakdown of harmful substances .
Nanotechnology: Nanoparticle Synthesis
In the field of nanotechnology, this compound is used in the synthesis of nanoparticles. It acts as a stabilizing agent that prevents the aggregation of nanoparticles, ensuring the production of nanoparticles with uniform size and shape, which is critical for their application in electronics, medicine, and energy storage .
Pharmaceutical Formulations: Drug Delivery Systems
It finds application in the development of drug delivery systems. Its surfactant nature allows it to encapsulate drugs, enhancing their solubility and bioavailability. This is particularly useful for drugs that are poorly soluble in water, improving their therapeutic efficacy .
Cosmetic Industry: Emulsion Stabilization
Lastly, Sodium 1-octadecanesulfonate is used in the cosmetic industry for the stabilization of emulsions in products like creams and lotions. Its properties help maintain the consistency and shelf-life of cosmetic products, ensuring their performance and safety for consumers .
Mechanism of Action
Target of Action
Sodium 1-Octadecanesulfonate, also known as 1-Octadecanesulfonic acid, sodium salt, is primarily used as an ion-pairing reagent . Its primary targets are the charged particles in a solution, where it helps to pair ions of opposite charges, thereby facilitating various chemical reactions and processes .
Mode of Action
As an ion-pairing reagent, Sodium 1-Octadecanesulfonate interacts with its targets by neutralizing their charges . This interaction allows the ions to come together and form a neutral pair, which can then participate in further reactions or processes . The resulting changes include the facilitation of chemical reactions, improvement of solubility of certain compounds, and enhancement of separation techniques in chromatography .
Biochemical Pathways
The exact biochemical pathways affected by Sodium 1-Octadecanesulfonate can vary depending on the specific context of its use. In general, it plays a crucial role in facilitating reactions in biochemical pathways where ion pairing is required . The downstream effects can include the formation of new compounds, the breakdown of existing compounds, or the separation of compounds in a mixture .
Pharmacokinetics
As a chemical reagent, its bioavailability would largely depend on the specific conditions of its use, such as the ph of the solution, the presence of other compounds, and the temperature .
Result of Action
The molecular and cellular effects of Sodium 1-Octadecanesulfonate’s action are primarily related to its role as an ion-pairing reagent . By facilitating the pairing of ions, it can enable chemical reactions, improve the solubility of certain compounds, and enhance separation techniques in chromatography .
Action Environment
The action, efficacy, and stability of Sodium 1-Octadecanesulfonate can be influenced by various environmental factors. These include the pH of the solution, the presence of other compounds, the temperature, and the specific conditions of its use . For example, changes in pH can affect the charge of the ions and thus the effectiveness of the ion pairing. Similarly, temperature can influence the rate of the reactions facilitated by the ion pairing .
properties
IUPAC Name |
sodium;octadecane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAFDSIZQYCDPK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884722 | |
Record name | 1-Octadecanesulfonic acid, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octadecanesulfonic acid, sodium salt | |
CAS RN |
13893-34-0 | |
Record name | Sodium stearylsulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013893340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octadecanesulfonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octadecanesulfonic acid, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium octadecane-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM STEARYLSULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95L7L03D4B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the diffusion coefficient of 1-Octadecanesulfonic acid, sodium salt?
A1: Understanding the diffusion coefficient of 1-Octadecanesulfonic acid, sodium salt is crucial for several reasons. Firstly, it provides insights into its mobility and interaction within different media, including water and solutions containing other surfactants. [, , ] This information is valuable for applications where controlled release or transport of substances is desired, such as in drug delivery systems or formulations containing surfactants. Secondly, diffusion coefficient data contributes to a deeper understanding of the physicochemical properties of 1-Octadecanesulfonic acid, sodium salt and its behavior in complex systems. [, , ]
Q2: The research mentions the diffusion of various compounds "into" 1-Octadecanesulfonic acid, sodium salt. What does this imply about its potential applications?
A2: The studies highlight the diffusion of different molecules, including 3,6,9,12,15,18,21,24-Octaoxahexatriacontan-1-ol [], 1-Tetradecanaminium, N,N-dimethyl-N-propansulfonate [], and 3,6,9,12,15,18-Hexaoxatriacontan-1-ol [] into solutions containing 1-Octadecanesulfonic acid, sodium salt. This suggests its potential utility in systems where controlled incorporation or encapsulation of other compounds is important. For instance, it could be explored as a component in drug delivery vehicles, where its interaction with active pharmaceutical ingredients and subsequent release profiles are crucial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.